MELK-T1 -

MELK-T1

Catalog Number: EVT-1803625
CAS Number:
Molecular Formula: C21H22N4O2
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MELK-T1 is a small-molecule inhibitor specifically targeting maternal embryonic leucine zipper kinase (MELK), a serine/threonine protein kinase implicated in oncogenesis and cell cycle regulation. MELK is overexpressed in various cancers, including breast cancer, where it contributes to tumor progression by disabling cell-cycle checkpoints and promoting replication stress. The discovery of MELK-T1 has provided a valuable tool for studying the biological functions of MELK and its role in cancer therapy .

Source and Classification

MELK-T1 was developed through a series of chemical optimizations aimed at enhancing selectivity and potency against MELK. It belongs to a class of protein kinase inhibitors that target specific kinases involved in tumorigenesis. The compound has been classified based on its structural characteristics and its mechanism of action as a competitive inhibitor of ATP binding to the MELK enzyme .

Synthesis Analysis

Methods and Technical Details

The synthesis of MELK-T1 involves several key steps, starting from a lead compound identified through high-throughput screening. The development process includes:

  1. Lead Identification: Initial compounds were screened for their ability to inhibit MELK activity.
  2. Chemical Optimization: Structural modifications were made to enhance potency and selectivity. This involved altering functional groups to improve binding affinity for the MELK active site.
  3. Synthesis Protocol: The final synthesis of MELK-T1 typically follows standard organic synthesis techniques, including:
    • Reactions: Utilizing condensation reactions, cyclization, and functional group transformations.
    • Purification: Employing chromatographic techniques such as HPLC to achieve high purity levels necessary for biological testing.

The final product, MELK-T1, exhibits an IC50 value of approximately 37 nM against MELK, indicating strong inhibitory potential .

Molecular Structure Analysis

Structure and Data

MELK-T1's molecular structure can be characterized by its specific arrangement of atoms that allows it to interact effectively with the MELK active site. Key structural features include:

  • Core Structure: A scaffold that mimics ATP, which is crucial for competitive inhibition.
  • Functional Groups: Specific substituents that enhance solubility and binding affinity.

The structural formula can be represented as follows:

CXHYNZOW\text{C}_{\text{X}}\text{H}_{\text{Y}}\text{N}_{\text{Z}}\text{O}_{\text{W}}

where XX, YY, ZZ, and WW represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively in the compound.

Chemical Reactions Analysis

Reactions and Technical Details

MELK-T1 undergoes several critical reactions upon administration:

  1. Binding Reaction: It competes with ATP for binding to the MELK active site, inhibiting its kinase activity.
  2. Degradation Pathway: Following binding, MELK-T1 induces proteasome-mediated degradation of the MELK protein itself, further reducing its availability in cancer cells .
  3. Cellular Impact: Treatment with MELK-T1 leads to replication stress characterized by stalled replication forks and DNA double-strand breaks.

These reactions contribute significantly to its anticancer effects by promoting cellular senescence in tumor cells.

Mechanism of Action

Process and Data

The mechanism by which MELK-T1 exerts its effects involves:

  • Inhibition of Kinase Activity: By binding to the ATP pocket of MELK, it prevents phosphorylation of downstream targets involved in cell cycle progression.
  • Induction of DNA Damage Response: The inhibition leads to accumulation of DNA damage markers such as phosphorylated ataxia telangiectasia mutated (ATM), which activates DNA damage repair pathways.
  • Cell Cycle Arrest: This culminates in cell cycle arrest at critical checkpoints, leading to apoptosis or senescence in cancer cells .

Data from studies indicate that treatment with MELK-T1 results in significant alterations in cell viability and proliferation rates in various cancer cell lines.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MELK-T1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in DMSO and other organic solvents; limited aqueous solubility may affect bioavailability.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining the compound's usability in therapeutic applications.

Applications

Scientific Uses

MELK-T1 has significant applications in cancer research:

  • Target Validation: It serves as a tool for validating MELK as a therapeutic target in various cancers, particularly breast cancer.
  • Mechanistic Studies: Researchers use MELK-T1 to elucidate the role of MELK in cellular processes such as proliferation, apoptosis, and DNA repair mechanisms.
  • Therapeutic Development: Its efficacy has led to interest in developing further analogs or derivatives that may enhance selectivity or reduce off-target effects .
Introduction to MELK-T1 in Targeted Cancer Therapy

MELK-T1 as a Novel Small-Molecule Inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK)

MELK-T1 (JNJ-47117096 hydrochloride) is a potent, cell-permeable small-molecule inhibitor specifically designed to target the kinase domain of Maternal Embryonic Leucine Zipper Kinase (MELK). Characterized as a synthetic organic compound with a molecular weight of 362.17 Da (398.89 Da for its hydrochloride salt), MELK-T1 exhibits favorable drug-like properties, including zero violations of Lipinski's rules, a topological polar surface area of 79.04 Ų, and moderate lipophilicity (XLogP = 3.05) [1] [7] [10]. Its chemical structure features a 2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)benzamide core, enabling precise interaction with MELK's catalytic site [1] [10].

The inhibitor demonstrates exceptional biochemical potency, with an IC₅₀ value of 37 nM against the MELK kinase domain in in vitro assays [10]. Kinase selectivity profiling across 235 kinases revealed that MELK-T1 exhibits >50% inhibition against only 6 kinases at 1 µM concentration, confirming high selectivity. Its most notable off-target activity is against FLT3 (IC₅₀ = 18 nM), a kinase relevant in hematological malignancies [10]. This selectivity profile positions MELK-T1 as a valuable tool compound for probing MELK-specific functions in cancer biology, distinct from earlier inhibitors like OTSSP167, which exhibit poor kinase specificity [8].

A distinctive mechanism of MELK-T1 is its capacity to induce proteasome-dependent degradation of the MELK protein itself. Treatment of cancer cells triggers rapid depletion of MELK protein levels, extending beyond mere catalytic inhibition. This dual mechanism—simultaneously inhibiting kinase activity and reducing target protein abundance—represents a significant therapeutic advantage [2] [4] [7].

  • Table 1: Physicochemical and Biochemical Properties of MELK-T1
    PropertyValue
    Molecular FormulaC₂₁H₂₂N₄O₂ (Free base); C₂₁H₂₃ClN₄O₂ (HCl salt)
    Molecular Weight362.17 g/mol (Free base); 398.89 g/mol (HCl salt)
    IC₅₀ (MELK Kinase Domain)37 nM
    Hydrogen Bond Donors3
    Hydrogen Bond Acceptors4
    Topological Polar Surface Area79.04 Ų
    SolubilitySoluble in DMSO, not in water
    Selectivity (Screening at 1 µM)>50% inhibition against 6/235 kinases

Rationale for Targeting MELK in Oncogenesis: DNA Damage Tolerance and Replication Stress

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK) family. Unlike other AMPK members, MELK activation occurs independently of LKB1 via autophosphorylation and potentially through phosphorylation by cyclin-dependent kinases (CDKs) and MAP kinases [2] [5]. Its expression is negligible in most normal adult tissues but becomes markedly overexpressed in diverse malignancies, including triple-negative breast cancer (TNBC), glioblastoma, acute myeloid leukemia, prostate cancer, and melanoma [3] [5] [8]. Critically, MELK overexpression correlates with high tumor grade, resistance to therapy, and poor patient prognosis, positioning it as a compelling oncology target [3] [9].

MELK supports oncogenesis primarily by enhancing DNA Damage Tolerance (DDT) and mitigating replication stress. Cancer cells inherently experience elevated replication stress and DNA damage due to rapid proliferation and genomic instability. MELK increases the threshold at which cells recognize DNA damage and activate repair or apoptosis pathways. This allows cancer cells to proliferate despite accumulating DNA aberrations that would trigger cell death in normal cells [2] [4] [8]. Specifically, MELK:

  • Disables Cell-Cycle Checkpoints: By suppressing key regulators like p53, MELK allows cells to bypass critical G1/S and G2/M checkpoints that would otherwise halt the cycle for DNA repair [2] [4].
  • Reduces Replication Stress: MELK maintains replication fork stability. Its inhibition leads to accumulation of stalled replication forks and double-strand breaks (DSBs) [2] [4] [12].
  • Promotes Oncogenic Signaling: MELK phosphorylates and stabilizes transcription factors like FOXM1, driving expression of genes essential for proliferation, mitosis, and DNA repair [2] [3] [4].

MELK-T1 exploits these vulnerabilities by dramatically lowering the DNA-damage tolerance threshold. In MCF-7 breast adenocarcinoma cells, MELK-T1 treatment causes:

  • Accumulation of Stalled Replication Forks: Disruption of DNA synthesis detected via bromodeoxyuridine (BrdU) and 5-ethynyl-2′-deoxyuridine (EdU) incorporation assays [2] [4].
  • Induction of Double-Strand Breaks (DSBs): Increased γH2A.X foci formation, a hallmark of DSBs [2] [4].
  • Activation of DNA Damage Response (DDR): Sustained phosphorylation of ATM (Ser1981) and its downstream effector CHK2 (Thr68), indicating persistent DDR activation [4] [8].
  • Senescence Induction: Culmination of replication stress in a replicative senescence phenotype, characterized by prolonged cell cycle arrest [2] [4].

Concomitant molecular changes include strong phosphorylation of p53 at Ser15, prolonged upregulation of p21 (a cyclin-dependent kinase inhibitor), and downregulation of FOXM1 target genes [2] [4] [7]. This molecular cascade effectively reactivates suppressed checkpoints and halts proliferation.

  • Table 2: Key Molecular Effects of MELK-T1 in Cancer Cells
    EffectMolecular ConsequenceFunctional Outcome
    MELK DegradationProteasome-mediated loss of MELK proteinAblation of kinase-dependent functions
    ATM/CHK2 PhosphorylationSustained activation of DDR signalingCell cycle arrest & DNA repair attempts
    p53 Phosphorylation (Ser15)Stabilization and activation of p53Transcriptional upregulation of p21
    p21 UpregulationInhibition of CDK/cyclin complexesG1/S cell cycle arrest
    FOXM1 Target DownregulationReduced expression of mitosis/DDR genesMitotic defects & impaired repair
    γH2A.X Foci FormationMarkers of DNA double-strand breaksGenomic instability & senescence

The therapeutic rationale for MELK-T1 extends beyond monotherapy. By reducing DNA-damage tolerance, MELK-T1 sensitizes tumors to conventional DNA-damaging agents (e.g., chemotherapy) or radiation therapy [4] [9]. This is particularly relevant in cancers like TNBC and glioblastoma, where high MELK expression correlates with radioresistance and chemoresistance [3] [9]. Preclinical evidence confirms that combining MELK inhibition with radiation synergistically inhibits tumor growth in xenograft models, suggesting a promising combinatorial approach [9].

Properties

Product Name

MELK-T1

IUPAC Name

2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C21H22N4O2/c1-27-20-11-15(17-12-23-24-13-17)3-5-19(20)21(26)25-18-4-2-14-6-8-22-9-7-16(14)10-18/h2-5,10-13,22H,6-9H2,1H3,(H,23,24)(H,25,26)

InChI Key

GMZCYCKIXQZORP-UHFFFAOYSA-N

Synonyms

MELK-T1

Canonical SMILES

COC1=C(C=CC(=C1)C2=CNN=C2)C(=O)NC3=CC4=C(CCNCC4)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.